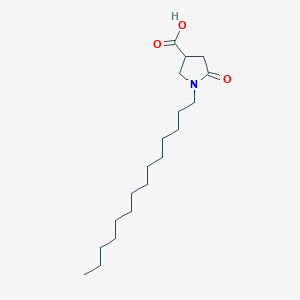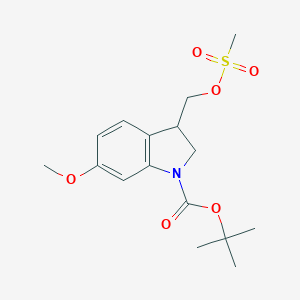
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a complex molecule that is synthesized using a specific method, and its unique structure and properties make it useful in various applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that the compound targets specific signaling pathways that are essential for cancer cell survival.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit cancer cell growth, induce cell cycle arrest, and apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has shown promising results in cancer research, making it a potential candidate for further studies. However, one limitation is that it has not been extensively studied, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. Additionally, research can focus on optimizing the compound's structure to improve its potency and reduce its toxicity. Furthermore, the compound can be tested in combination with other drugs to determine its potential as a combination therapy for cancer treatment. Finally, more studies can be conducted to explore the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a complex chemical compound that has shown promising results in cancer research. Its unique structure and properties make it useful in various scientific research applications. While its mechanism of action and long-term effects are not fully understood, further research can help to uncover its potential as a potent inhibitor of cancer cell growth and as a potential candidate for the treatment of various diseases.
Métodos De Síntesis
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is synthesized using a multi-step process. The initial step involves the reaction of 2,3-dihydroindole-1-carboxylic acid with tert-butyl bromoacetate to form tert-butyl 2,3-dihydroindole-1-carboxylate. This intermediate is then reacted with sodium methoxide to produce tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate. The final step involves the reaction of tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride to produce Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has various scientific research applications. It has been used as a synthetic intermediate in the production of other compounds. Additionally, it has been used in the development of new drugs, particularly in cancer research. The compound has shown potential as a potent inhibitor of cancer cell growth, making it a promising candidate for further research.
Propiedades
Número CAS |
127943-74-2 |
|---|---|
Nombre del producto |
Tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Fórmula molecular |
C16H23NO6S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
tert-butyl 6-methoxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H23NO6S/c1-16(2,3)23-15(18)17-9-11(10-22-24(5,19)20)13-7-6-12(21-4)8-14(13)17/h6-8,11H,9-10H2,1-5H3 |
Clave InChI |
LVSDUWASFFMYNA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)OC)COS(=O)(=O)C |
Sinónimos |
(+/-)-2,3-Dihydro-6-methoxy-3-(((methylsulfonyl)oxy)methyl)-1H-indole- 1-carboxylic acid 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



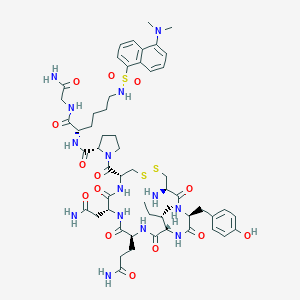
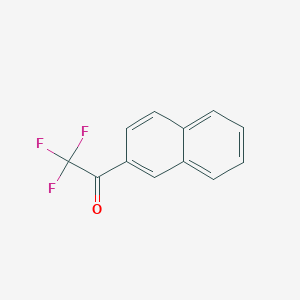
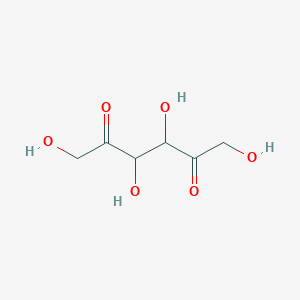
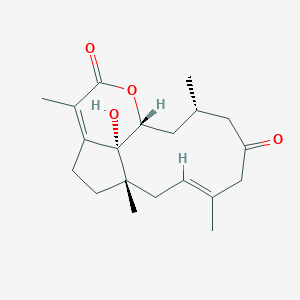
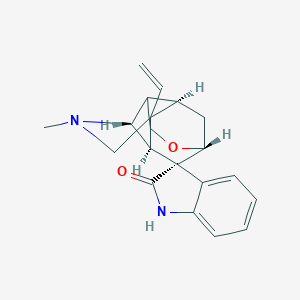
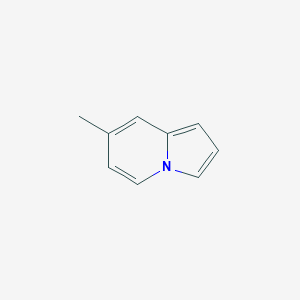
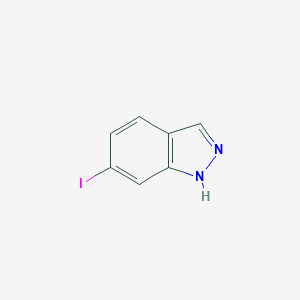
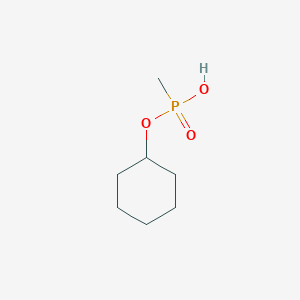
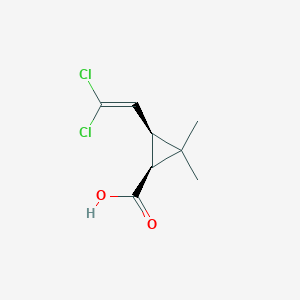
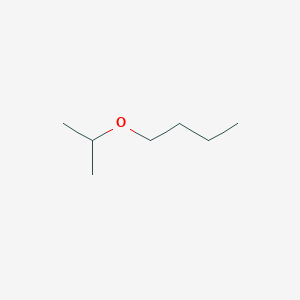
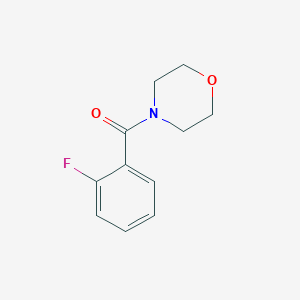

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
